molecular formula C22H20ClN5O4S B2606162 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1040643-07-9

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2606162
CAS No.: 1040643-07-9
M. Wt: 485.94
InChI Key: BQVNSSLPHMDEPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions under microwave irradiation . The starting materials include 4-chlorophenol and ethyl 2-chloroacetate . The structures of the synthesized compounds are characterized by 1H-NMR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . The reactions involve different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Biological Assessment

  • Fused heterocyclic 1,2,4-triazoles, similar to the compound , have gained interest for their biological properties. Novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides were synthesized, indicating a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. This approach may be relevant for synthesizing compounds similar to the one (Karpina et al., 2019).

Molecular Docking and In Vitro Screening

  • Novel pyridine and fused pyridine derivatives, closely related to the specified compound, were prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies with the target protein. These compounds showed antimicrobial and antioxidant activity (Flefel et al., 2018).

Synthesis and Antioxidant Ability

  • Derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin, structurally similar to the compound , were synthesized and evaluated for their antioxidant abilities. The study demonstrated significant antioxidant capacity in assays, highlighting the potential for similar compounds in antioxidant applications (Shakir et al., 2017).

Preparation as Potential Antiasthma Agents

  • Compounds similar to the specified chemical, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were synthesized and found active as mediator release inhibitors, suggesting potential applications in antiasthma therapies (Medwid et al., 1990).

Synthesis and Insecticidal Assessment

  • New heterocycles incorporating a thiadiazole moiety, structurally akin to the compound , were synthesized and assessed for their insecticidal properties against the cotton leafworm, suggesting potential applications in agriculture or pest control (Fadda et al., 2017).

Structure Analysis and Density Functional Theory Calculations

  • A study involving pyridazine analogs, similar to the compound , focused on synthesis, structure analysis, and DFT calculations, providing insights into the pharmaceutical importance of such compounds (Sallam et al., 2021).

Future Directions

The future directions of research on this compound could involve further exploration of its biological activities. Triazole compounds have been found to have a wide range of pharmaceutical applications, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, this compound could potentially be explored in these areas.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-31-17-9-16(10-18(11-17)32-2)24-20(29)12-27-22(30)28-19(25-27)7-8-21(26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVNSSLPHMDEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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